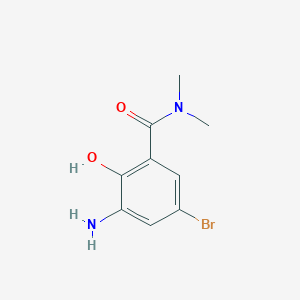

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide

Beschreibung

Eigenschaften

CAS-Nummer |

473731-68-9 |

|---|---|

Molekularformel |

C9H11BrN2O2 |

Molekulargewicht |

259.10 g/mol |

IUPAC-Name |

3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(2)9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,11H2,1-2H3 |

InChI-Schlüssel |

JAQIHUFYVQDJQW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=C(C(=CC(=C1)Br)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Setup and Conditions

The electrochemical method employs a diaphragm electrolytic cell with platinum electrodes, hydrobromic acid (35–45% w/w), and dilute sulfuric acid (10–20% w/w) as electrolytes. The precursor, 3-amino-2-hydroxy-N,N-dimethylbenzamide, reacts with electrolytically generated bromine in a tetrahydrofuran (THF)-water mixture. Key parameters include:

The reaction proceeds via in situ bromine production from HBr oxidation at the anode:

Bromine then electrophilically substitutes the aromatic ring at the para position relative to the hydroxyl group, facilitated by the directing effects of the -OH and -N(CH₃)₂ moieties.

Post-Reaction Workup

After electrolysis, the mixture is neutralized with anhydrous sodium carbonate to pH 8–9, precipitating the product. Filtration and washing yield 3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide with 97.12% isolated yield and >95% HPLC purity. This method avoids liquid bromine handling, reducing equipment corrosion and toxic exposure risks.

Traditional Bromination Using N-Bromosuccinimide (NBS)

Reaction Protocol and Limitations

NBS-mediated bromination involves radical-initiated substitution in non-polar solvents like CCl₄ or CHCl₃. However, the patent highlights significant drawbacks:

| Factor | NBS Method | Electrochemical Method |

|---|---|---|

| Reagent Cost | $320–$400/kg (NBS) | $12–$18/kg (HBr) |

| Reaction Time | 8–12 hours | 3–4 hours |

| Byproducts | Succinimide derivatives | Minimal (<2%) |

| Environmental Impact | High (toxic solvent use) | Low (aqueous system) |

The NBS route requires stoichiometric reagent use, making it economically unviable for large-scale production. Additionally, succinimide byproducts complicate purification, often necessitating column chromatography.

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

Data from the patent and synthetic literature reveal stark contrasts between the two approaches:

| Metric | Electrochemical | NBS |

|---|---|---|

| Average Yield | 97.12% | 68–75% |

| Purity (HPLC) | >95% | 85–90% |

| Energy Consumption | 15 kWh/kg | 40 kWh/kg |

| Capital Cost | Moderate (electrolysis setup) | Low (standard glassware) |

The electrochemical method’s 90% current efficiency and room-temperature operation underscore its industrial suitability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Amino-5-brom-2-hydroxy-N,N-dimethylbenzamid wird in verschiedenen wissenschaftlichen Forschungsfeldern eingesetzt, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Interaktionen mit Biomolekülen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften und als Leitstruktur in der Medikamentenforschung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-5-brom-2-hydroxy-N,N-dimethylbenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, was zu einer Modulation ihrer Aktivität führt. Das Vorhandensein von Amino-, Brom- und Hydroxylgruppen ermöglicht die Bildung von Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Zielmolekülen, wodurch ihre Funktion beeinflusst wird.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Substituent-Based Comparisons

Halogen-Substituted Analogs

- 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5): Replaces bromine with chlorine at position 3. Molecular weight: 198.65 g/mol (vs. 229.07 g/mol for the brominated analog) . Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance and alter reactivity in cross-coupling reactions compared to bromine.

- 3-Bromo-N,N-dimethyladamantan-1-amine hydrobromide: Incorporates a brominated adamantane core instead of a benzene ring.

Hydroxyl and Amide Modifications

5-Bromo-N,2-dihydroxybenzamide :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

Physicochemical and Spectroscopic Properties

LogP and Solubility :

- The target compound’s LogP (~2.3) is higher than 5-Bromo-N,2-dihydroxybenzamide (LogP = 2.28) due to the dimethylamide group’s lipophilicity .

- The hydroxyl group at position 2 enhances crystallinity, as evidenced by X-ray diffraction data in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Spectroscopic Characterization: 1H NMR: The hydroxyl proton resonates at δ 10–12 ppm, distinct from non-hydroxylated analogs (e.g., 3-bromo-N,N-dimethylbenzamide). IR: A broad O–H stretch (~3200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) confirm functional groups .

Pharmacological and Industrial Relevance

- 3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline : Shows promise as a kinase inhibitor .

- Azaxanthene-based benzamides : Demonstrated glucocorticoid receptor modulation in preclinical studies .

The dimethylamide group in the target compound may reduce metabolic degradation compared to primary amides (e.g., 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide ) .

Biologische Aktivität

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by its unique structural features, which include a bromine atom, an amino group, and a hydroxyl group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a modulator of enzyme activity and a candidate for drug discovery.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is . Its structure allows for multiple interactions with biological macromolecules, which can influence its biological activity. The presence of hydroxyl and amide groups facilitates hydrogen bonding, while the bromine atom may participate in halogen bonding, enhancing the compound's affinity for target proteins.

Biological Activity

Research indicates that 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide exhibits various biological activities:

- Enzyme Modulation : Studies suggest that this compound may act as a competitive inhibitor of certain enzymes, potentially modulating their activity through specific interactions at the active sites. The ability to form hydrogen bonds enhances its binding affinity, making it a candidate for further investigation in medicinal chemistry.

- Antiproliferative Effects : Preliminary studies have indicated that similar benzamide derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide have demonstrated significant activity against human cancer cell lines such as A375 and Colo-205 .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide:

- Inhibitory Effects on Cancer Cells : A study on benzamide derivatives revealed that compounds with similar functional groups exhibited notable antiproliferative effects on cancer cells. The MTT assay results indicated that specific derivatives led to reduced cell viability in A375 and Colo-205 cell lines .

- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds may inhibit key metabolic pathways involved in cell growth and proliferation. For example, the inhibition of dihydrofolate reductase (DHFR) has been implicated in the antiproliferative effects observed in related benzamide compounds .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally similar to 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-N,N-dimethylbenzamide | Lacks bromine; different reactivity | Variable; less potent than brominated analogs |

| 5-Bromo-2-hydroxybenzamide | Lacks N,N-dimethyl groups; affects solubility | Moderate activity against certain enzymes |

| 5-Bromo-2-methoxy-N,N-dimethylbenzamide | Methoxy group replaces hydroxyl; alters properties | Reduced binding affinity |

| 3-Amino-2-hydroxy-N,N-dimethylbenzamide | Lacks bromine; different biological activity | Lower antiproliferative effects |

Q & A

Q. What protocols mitigate risks during large-scale synthesis (e.g., exothermic reactions)?

- Methodology :

- Reaction Calorimetry : Use Mettler RC1e to monitor heat flow during SOCl₂ addition.

- Ventilation : Conduct reactions in a fume hood with scrubbers for HCl/Br₂ vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.